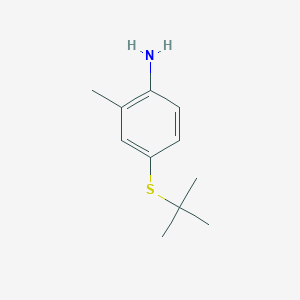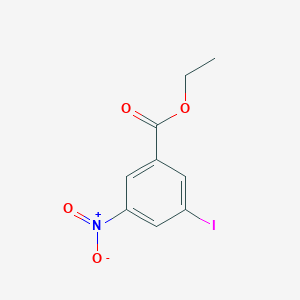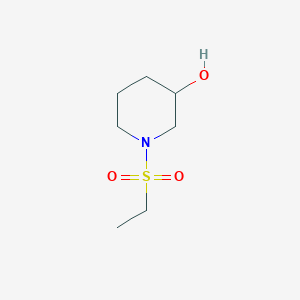
4-amino-N-methoxy-N-methylbenzamide
Übersicht
Beschreibung
“4-amino-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 180.21 . The refractive index is 1.533 (lit.) , and the boiling point is 70 °C/0.1 mmHg (lit.) . The density is 1.085 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
4-amino-N-methoxy-N-methylbenzamide and related compounds have been studied for their anticonvulsant effects. Research shows that these compounds exhibit protective effects against seizures induced by electroshock and pentylenetetrazole in mice. For example, one study found that 4-amino-N-amylbenzamide, a related compound, was potent against maximal electroshock seizures, highlighting the potential of these compounds in anticonvulsant therapy (Clark et al., 1984).
Radiosynthesis for Serotonin Receptor Studies
This compound derivatives have been used in the radiosynthesis of ligands for serotonin-5HT2-receptors. These ligands are promising for gamma-emission tomography, which is a crucial technique in neurology and pharmacology studies. For instance, one derivative showed high affinity and marked selectivity for 5HT2-receptors in vitro, making it valuable for studying brain function and disorders (Mertens et al., 1994).
Transformation and Excretion in Biological Systems
Understanding the transformation and excretion of this compound in biological systems is essential for its therapeutic use. A study on metoclopramide, which has a similar structure, revealed various transformation products in rabbit urine, providing insights into the metabolic pathways of such compounds (Arita et al., 1970).
Molar Refraction and Polarizability Studies
The molar refraction and polarizability of compounds like this compound have been studied to understand their physical properties. These studies are important for understanding the drug's behavior in different environments, which is essential for formulation and delivery (Sawale et al., 2016).
Gastroprokinetic Activity
Some derivatives of this compound exhibit gastroprokinetic activity. These compounds have been evaluated for their effects on gastric emptying, indicating potential use in treating gastrointestinal motility disorders (Kalo et al., 1995).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase) which is abundant only in brain tissue .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it might interact with its targets in a similar manner .
Biochemische Analyse
Biochemical Properties
4-amino-N-methoxy-N-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterase enzymes, which are crucial in regulating cellular levels of cyclic nucleotides . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular signaling pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of phosphodiesterase enzymes, leading to altered levels of cyclic AMP and cyclic GMP within cells . These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with phosphodiesterase enzymes is a key aspect of its molecular mechanism, as it can modulate the breakdown of cyclic nucleotides, thereby influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Its distribution within tissues can affect its localization and accumulation, which in turn influences its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall efficacy.
Eigenschaften
IUPAC Name |
4-amino-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFBHESDAGOUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656246 | |
| Record name | 4-Amino-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186252-52-8 | |
| Record name | 4-Amino-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(2-Amino-4-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386329.png)


![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)

![[3-Bromo-5-methoxy-4-(3-methylbenzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)


![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)
![1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1386345.png)